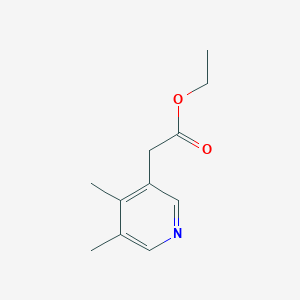
Ethyl (4,5-dimethylpyridin-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4,5-dimethylpyridin-3-YL)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a pyridine ring substituted with two methyl groups at positions 4 and 5, and an ethyl acetate group at position 3. The presence of the pyridine ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4,5-dimethylpyridin-3-YL)acetate typically involves the esterification of 4,5-dimethylpyridine-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4,5-dimethylpyridine-3-carboxylic acid+ethanolH2SO4ethyl (4,5-dimethylpyridin-3-YL)acetate+H2O
The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is typically purified using large-scale distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4,5-dimethylpyridin-3-YL)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4,5-dimethylpyridine-3-carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4,5-dimethylpyridine-3-carboxylic acid and ethanol.
Reduction: 4,5-dimethylpyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives, depending on the specific reaction conditions.
Scientific Research Applications
Ethyl (4,5-dimethylpyridin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma. Also used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of ethyl (4,5-dimethylpyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active 4,5-dimethylpyridine-3-carboxylic acid, which can then interact with molecular targets. The pyridine ring may also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Ethyl (4,5-dimethylpyridin-3-YL)acetate can be compared to other esters and pyridine derivatives:
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to slightly different chemical properties.
4,5-Dimethylpyridine-3-carboxylic acid: The parent carboxylic acid, which lacks the ester functionality but can be used to synthesize various derivatives.
The uniqueness of this compound lies in its combination of the ester and pyridine functionalities, providing a versatile platform for chemical modifications and applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(4,5-dimethylpyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)5-10-7-12-6-8(2)9(10)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
KFNHCLPJSAJBME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CN=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















